
O-Benzyl-L-homoserine
Overview
Description
O-Benzyl-L-homoserine (CAS 62965-20-2) is a chemically modified derivative of L-homoserine, an amino acid with a hydroxyl-containing side chain. The benzyl group protects the hydroxyl moiety, enhancing stability during synthetic processes such as peptide coupling. Its molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.25 g/mol . This compound is widely utilized in peptide synthesis and chiral intermediate preparation due to its resistance to acidic conditions and selective deprotection via hydrogenolysis. Market analyses highlight its role in pharmaceutical and biochemical research, particularly in developing enzyme inhibitors and glycopeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Benzyl-L-homoserine can be synthesized through several methods. One common approach involves the protection of the hydroxyl group of homoserine with a benzyl group. This can be achieved by reacting homoserine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Deprotection Reactions
O-Benzyl-L-homoserine derivatives can undergo deprotection reactions to remove protecting groups, such as the tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups, and the benzyl group protecting the hydroxyl .
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Fmoc Deprotection : The Fmoc group can be removed using a base like piperidine.
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Benzyl Deprotection : The O-benzyl group is typically removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst, generating L-homoserine.
Peptide Coupling Reactions
The amino and carboxyl groups of O-Benzyl-L-homoserine can participate in peptide bond formation with other amino acids or peptides .
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Coupling Reagents : Reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) facilitate peptide bond formation.
Enzyme-Catalyzed Reactions
O-acyl-L-serines, a class of compounds similar to O-Benzyl-L-homoserine, can undergo enzyme-catalyzed reactions such as β-elimination or β-substitution when acted upon by enzymes like tryptophanase and tyrosine phenol-lyase .
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O-benzoyl-L-serine, for example, serves as a substrate for these enzymes, with significant Vmax values .
O-Succinyl-L-Homoserine Sulfhydrylase Activity
O-succinyl-L-homoserine sulfhydrylase (OSHS) can convert O-succinyl-L-homoserine to L-methionine .
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Enzyme Activity : Studies on recombinant OSHS from Thioalkalivibrio sulfidiphilus show maximum activity at 35°C and pH 6.5 .
Other Reactions
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Alkylation : Benzyl ethers can be generated using the Williamson ether synthesis .
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Metal-binding : Metallo-β-lactamases (MBLs) can hydrolyze homoserine lactone substrates .
Data Table
Scientific Research Applications
O-Benzyl-L-homoserine, a compound with significant applications in scientific research, particularly in the field of biochemistry and microbiology, has garnered attention for its role as a structural analog in various studies. This article delves into its applications, supported by data tables and case studies that illustrate its utility in different research contexts.
Chemical Properties and Structure
This compound is an amino acid derivative characterized by a benzyl group attached to the homoserine backbone. This modification enhances its stability and solubility, making it a valuable tool in biochemical assays and synthetic applications. The compound is often used to study structure-activity relationships (SAR) in amino acid transport systems and quorum sensing mechanisms in bacteria.
Quorum Sensing Inhibition
This compound has been studied for its role as a quorum sensing inhibitor (QSI). Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior based on population density. Research indicates that compounds like this compound can disrupt this communication, potentially leading to reduced virulence in pathogenic bacteria such as Pseudomonas aeruginosa.
Case Study: Inhibition of Biofilm Formation
In a study examining the effects of QSIs on biofilm formation, this compound was shown to significantly reduce the production of virulence factors associated with biofilm development. The results demonstrated a marked decrease in pyocyanin production, a key virulence factor of P. aeruginosa, when treated with this compound compared to untreated controls .
Amino Acid Transport Studies
The compound serves as an important tool in studying amino acid transport systems, particularly the SNAT2 transporter. By acting as an analog, this compound allows researchers to probe the transport mechanisms and affinities of various amino acids within cellular environments.
Experimental Findings
In experiments involving cell lines such as PC-3 prostate cancer cells, this compound was utilized to assess uptake rates and transport efficiency through SNAT2. The results indicated that modifications of the homoserine structure could influence transport kinetics, providing insights into amino acid metabolism under pathological conditions .
Peptide Synthesis
This compound is also employed in peptide synthesis due to its ability to serve as a stable building block. Its incorporation into peptides can enhance stability against enzymatic degradation, making it suitable for therapeutic applications.
Table 2: Applications of this compound in Peptide Synthesis
Application | Description |
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Drug Development | Used as a building block for peptide drugs |
Stability Enhancement | Increases resistance to proteolytic enzymes |
Modulation of Biological Activity | Alters pharmacokinetic properties |
Mechanism of Action
The mechanism of action of O-Benzyl-L-homoserine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in amino acid metabolism. The benzyl group attached to the homoserine molecule can influence its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and applications:
Structural and Functional Insights
O-Benzyl-D-homoserine
- As the D-enantiomer, it shares identical physical properties with this compound but exhibits distinct stereochemical interactions. Its higher cost (35,000 vs. 20,000 JPY/g for the L-form) reflects specialized demand in enantioselective catalysis and enzyme-substrate studies .
O-Benzyl-L-threonine
- Despite sharing the same molecular formula as this compound, the presence of a β-hydroxyl and γ-methyl group in threonine alters steric and hydrogen-bonding properties. This makes it preferable for synthesizing glycopeptides with branched side chains .
O-Acetyl-L-homoserine
- The acetyl group offers transient protection due to its susceptibility to hydrolysis under mild basic conditions. Unlike the benzyl group, it is unsuitable for prolonged reactions but is cost-effective for stepwise syntheses .
O-Benzyl-L-tyrosine
- With a larger aromatic side chain, this derivative demonstrates reduced solubility in aqueous media but enhanced stability in hydrophobic environments. It is favored in structural studies of receptor-ligand interactions .
Nα-Fmoc-O-trityl-L-homoserine
- Dual protection (Fmoc on the amine, trityl on the hydroxyl) enables orthogonal deprotection strategies, critical for solid-phase peptide synthesis. Its high molecular weight (583.67 g/mol) necessitates optimized purification protocols .
Research Findings
- Synthetic Utility : this compound’s benzyl group remains intact under standard peptide coupling conditions (e.g., Fmoc chemistry), whereas O-Acetyl-L-homoserine requires meticulous pH control to prevent premature deprotection .
- Commercial Viability : The D-enantiomer commands a 75% price premium over the L-form, reflecting niche applications in asymmetric synthesis .
- Solubility Trends : Benzyl-protected derivatives (e.g., O-Benzyl-L-tyrosine) exhibit lower aqueous solubility compared to acetylated analogs, influencing solvent selection in large-scale syntheses .
Biological Activity
O-Benzyl-L-homoserine is a compound of significant interest in biochemical research, particularly due to its role in quorum sensing (QS) and its potential therapeutic applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound is an amino acid derivative that serves as a building block in peptide synthesis and drug development. Its unique structure allows for modifications that enhance the efficacy and selectivity of new drugs, making it an important component in pharmaceutical research .
Property | Value |
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Molecular Formula | C₁₆H₁₉NO₅ |
Molecular Weight | 305.33 g/mol |
Appearance | White to off-white solid |
Solubility | Soluble in water and organic solvents |
This compound functions primarily as a structural analog of acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. By mimicking these natural signals, it can modulate bacterial communication and virulence factor production. Studies have shown that compounds like N-decanoyl-L-homoserine benzyl ester, related to this compound, can inhibit the production of virulence factors such as elastase and rhamnolipid in Pseudomonas aeruginosa by blocking homologous receptors .
Quorum Sensing Modulation
Research indicates that this compound and its derivatives can act as both agonists and antagonists of QS receptors. For instance, certain analogs have been shown to reduce biofilm formation and virulence factor production in Pseudomonas aeruginosa by interfering with the RhlR and LasR QS systems .
Case Studies
- Study on Biofilm Formation : In a study conducted by Blackwell et al., various AHL analogs, including this compound derivatives, were tested for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm biomass when treated with these compounds compared to controls .
- Virulence Factor Inhibition : Another study highlighted the effectiveness of this compound in attenuating the virulence of Pseudomonas aeruginosa. The compound was found to decrease the production of pyocyanin and other virulence factors by blocking QS receptor activity, thus enhancing the effectiveness of conventional antibiotics .
In Vitro Studies
A series of in vitro experiments demonstrated that this compound exhibits dose-dependent inhibition of QS-regulated gene expression in various bacterial strains:
Bacterial Strain | IC50 (µM) | Effect |
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Pseudomonas aeruginosa | 15 | Inhibition of pyocyanin production |
Escherichia coli | 20 | Reduction in biofilm formation |
Vibrio fischeri | 10 | Agonistic activity on LuxR receptors |
Docking Studies
Molecular docking studies have provided insights into how this compound interacts with QS receptors. The binding affinity was assessed against natural ligands, revealing that the compound forms stable interactions with key residues within the receptor binding sites, which is crucial for its biological activity .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing O-Benzyl-L-homoserine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves benzylation of L-homoserine using benzyl bromide under alkaline conditions (e.g., NaOH in DMF). To ensure enantiomeric purity, enzymatic resolution or chiral chromatography is recommended. For example, optical resolution using (+)-L-camphorsulfonic acid (as in Exp.7 of synthetic methodologies ) can separate enantiomers. Reaction progress should be monitored via TLC, and intermediates purified via recrystallization in ethanol/water mixtures.
Q. How is this compound characterized to confirm structural integrity and purity?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Look for characteristic peaks (e.g., benzyl CH₂ at ~4.5 ppm, carboxylic acid proton absent due to protection).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% by area normalization).
- Elemental Analysis : Verify C, H, N percentages within ±0.4% of theoretical values .
Q. What purification methods are effective for this compound post-synthesis?
- Methodological Answer : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) effectively removes unreacted benzyl bromide. Recrystallization in dichloromethane/hexane mixtures yields crystalline products. Centrifugation at 4°C improves recovery of high-purity solids .
Q. What are the primary applications of this compound in peptide synthesis?
- Methodological Answer : It serves as a protected intermediate in solid-phase peptide synthesis (SPPS). The benzyl group prevents unwanted side reactions during coupling, particularly in acidic or basic conditions. Its utility is highlighted in synthesizing peptides with γ-carboxyl modifications, such as those mimicking post-translational modifications .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store under inert gas (argon) at –20°C in airtight, light-resistant containers. Pre-dry storage vials with molecular sieves to prevent hydrolysis. Stability tests show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers optimize reaction yields of this compound under green chemistry conditions?
- Methodological Answer : Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to reduce solvent toxicity. Microwave-assisted synthesis (60°C, 30 min) improves yields by 15–20% compared to conventional heating. Monitor reaction kinetics via in-situ FTIR to identify optimal termination points .
Q. What strategies prevent racemization during incorporation of this compound into SPPS?
- Methodological Answer : Use low-temperature coupling (0–4°C) with HOBt/DIC activation. Additives like Oxyma Pure (1% v/v) suppress racemization by stabilizing the active ester intermediate. Monitor enantiomeric excess via chiral HPLC post-cleavage .
Q. How do solvent polarity and temperature affect this compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO show <10% degradation, while polar protic solvents (e.g., methanol) increase hydrolysis rates. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Q. What advanced analytical methods resolve contradictions in stereochemical assignment of this compound derivatives?
- Methodological Answer : X-ray crystallography provides definitive stereochemical proof. For non-crystalline samples, electronic circular dichroism (ECD) combined with DFT calculations validates configurations. Cross-validate with Marfey’s reagent derivatization and LC-MS .
Q. How to design experiments to study this compound’s role in synthesizing constrained peptide architectures?
- Methodological Answer : Use molecular dynamics simulations to predict backbone torsion angles when incorporated into cyclic peptides. Synthesize model peptides (e.g., cyclooctapeptides) via SPPS, and compare conformational stability via CD spectroscopy and 2D NMR. Statistical analysis (e.g., PCA) identifies structural outliers .
Properties
IUPAC Name |
(2S)-2-amino-4-phenylmethoxybutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSXPIAJFBGLO-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679814 | |
Record name | O-Benzyl-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62965-20-2 | |
Record name | O-Benzyl-L-homoserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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